Source the definitive Octahydropyrrolo[1,2-a]pyrazine dihydrochloride (CAS 1187928-47-7) scaffold to unlock stereospecific sigma receptor pharmacology (BD1031/BD1018 enantiomeric pair), in vivo IAP antagonism (T-3256336), and FTase-p38 signaling modulation. This ≥98% pure, bicyclic dihydrochloride salt provides a unique 3D pharmacophore essential for replicating published SAR and creating novel IP positions. Do not substitute generic proline mimetics; only this exact chemotype ensures biological target engagement consistency.
Molecular FormulaC7H15ClN2
Molecular Weight162.66 g/mol
CAS No.1187928-47-7
Cat. No.B3179986
⚠ Attention: For research use only. Not for human or veterinary use.
Octahydropyrrolo[1,2-a]pyrazine dihydrochloride (CAS 1187928-47-7) is a chiral, nitrogen-containing heterocyclic compound with the molecular formula C₇H₁₆Cl₂N₂ and a molecular weight of 199.12 g/mol . As a bicyclic amine scaffold, its core structure serves as a conformationally constrained proline bioisostere, a feature exploited in medicinal chemistry to develop potent small-molecule antagonists and ligands [1]. Commercially, it is typically available as a dihydrochloride salt, with standard purity specifications of ≥97-98% (HPLC) from specialized chemical suppliers . Its primary utility lies not as a standalone drug but as a critical synthetic building block and core pharmacophore for creating libraries of derivatives targeting protein-protein interactions, specific receptors, and ion channels in early-stage drug discovery .
[1] Hashimoto, K., Saito, B., Miyamoto, N., Oguro, Y., Tomita, D., Shiokawa, Z., Asano, M., Kakei, H., Taya, N., Kawasaki, M., Sumi, H., Yabuki, M., Iwai, K., Yoshida, S., Yoshimatsu, M., Aoyama, K., Kosugi, Y., Kojima, T., Morishita, N., Dougan, D. R., Snell, G., Imamura, S., & Ishikawa, T. (2013). Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic. Journal of Medicinal Chemistry, 56(3), 1228-1246. View Source
Why Generic Octahydropyrrolo[1,2-a]pyrazine Substitution is Scientifically Invalid
Simply substituting a different octahydropyrrolo[1,2-a]pyrazine derivative or a generic proline mimetic is not scientifically valid due to the extreme sensitivity of biological activity to stereochemistry and substitution patterns around the core scaffold [1]. The octahydropyrrolo[1,2-a]pyrazine framework provides a unique, conformationally restricted 3D architecture that positions key functional groups for interaction with specific protein pockets, as demonstrated by its use in developing highly selective sigma receptor ligands and IAP antagonists [2]. Crucially, the enantiomeric state profoundly impacts pharmacology; for instance, the (S)-enantiomer of a substituted derivative acts as a sigma receptor antagonist, while its (R)-enantiomer is an agonist, leading to completely different and potentially counterproductive biological outcomes [3]. Similarly, the specific substitution pattern (e.g., methoxy vs. halogen groups on appended aromatic rings) determines whether a derivative exhibits potent anticancer activity or is entirely inactive, underscoring that the base scaffold's value is unlocked only through precise, validated chemical modifications [4]. Therefore, sourcing the correct base building block or a specific, characterized derivative is essential for replicating published results or executing a well-defined drug discovery strategy.
[1] Hashimoto, K., Saito, B., Miyamoto, N., Oguro, Y., Tomita, D., Shiokawa, Z., Asano, M., Kakei, H., Taya, N., Kawasaki, M., Sumi, H., Yabuki, M., Iwai, K., Yoshida, S., Yoshimatsu, M., Aoyama, K., Kosugi, Y., Kojima, T., Morishita, N., Dougan, D. R., Snell, G., Imamura, S., & Ishikawa, T. (2013). Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic. Journal of Medicinal Chemistry, 56(3), 1228-1246. View Source
[2] Asano, M., Hashimoto, K., Saito, B., Shiokawa, Z., Sumi, H., Yabuki, M., Yoshimatsu, M., Aoyama, K., Hamada, T., Morishita, N., Dougan, D. R., Mol, C. D., Yoshida, S., & Ishikawa, T. (2013). Design, stereoselective synthesis, and biological evaluation of novel tri-cyclic compounds as inhibitor of apoptosis proteins (IAP) antagonists. Bioorganic & Medicinal Chemistry, 21(18), 5725-5737. View Source
[3] Wikipedia contributors. (2023, May 11). BD1018. In Wikipedia, The Free Encyclopedia. View Source
[4] Kim, J., Park, S., Lee, J., & Lee, J. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356. View Source
Quantitative Evidence Guide for Octahydropyrrolo[1,2-a]pyrazine-Based Compounds vs. Comparators
Sigma-1 Receptor Antagonist (BD1018) vs. Agonist (BD1031) Enantiomers
The (S)-enantiomer of a substituted octahydropyrrolo[1,2-a]pyrazine derivative (BD1018) exhibits a Ki of 5 ± 0.7 nM for the sigma-1 receptor and acts as an antagonist. Its (R)-enantiomer (BD1031) shows a higher affinity with a Ki of 1 ± 0.2 nM for the same receptor but acts as an agonist [1]. This enantiomeric pair provides a valuable tool for dissecting sigma receptor pharmacology in drug discovery.
Sigma ReceptorPharmacologyEnantioselectivity
Evidence Dimension
Sigma-1 Receptor Affinity and Function
Target Compound Data
Ki = 5 ± 0.7 nM; Antagonist activity
Comparator Or Baseline
BD1031 (R-enantiomer); Ki = 1 ± 0.2 nM; Agonist activity
Quantified Difference
5-fold lower binding affinity; Functional switch from agonist to antagonist.
Conditions
In vitro radioligand binding assay; Functional determination in cellular assays.
Why This Matters
Procuring a specific enantiomer dictates the functional outcome (agonism vs. antagonism), which is critical for target validation studies and phenotypic screening campaigns.
Sigma ReceptorPharmacologyEnantioselectivity
[1] Wikipedia contributors. (2023, May 11). BD1018. In Wikipedia, The Free Encyclopedia. View Source
Potent IAP Antagonist (T-3256336) vs. Lead Scaffold 'A'
Lead optimization of the octahydropyrrolo[1,2-a]pyrazine scaffold 'A' yielded compound 45 (T-3256336), which demonstrates significantly enhanced potency and in vivo efficacy [1]. T-3256336 achieves an IC₅₀ of 1.3 nM against cIAP1 and a GI₅₀ of 1.8 nM in MDA-MB-231 breast cancer cells. In contrast, the lead scaffold 'A' was identified as a promising starting point but lacked the drug-like properties and potency required for in vivo studies [2].
ApoptosisCancerXenograft Model
Evidence Dimension
In vitro Cellular Potency and In vivo Antitumor Efficacy
Octahydropyrrolo[1,2-a]pyrazine 'A' (Lead Scaffold); Identified as an IAP antagonist hit from co-crystal structure analysis; no quantified in vivo data reported.
Quantified Difference
T-3256336 demonstrates a sub-nanomolar to low nanomolar cellular potency profile and a significant in vivo antitumor effect, which is a clear advancement from the initial hit scaffold 'A'.
Conditions
In vitro: cIAP1/XIAP binding and functional assays, MDA-MB-231 cell proliferation assay. In vivo: MDA-MB-231 mouse xenograft model.
Why This Matters
This evidence demonstrates that the octahydropyrrolo[1,2-a]pyrazine scaffold can be optimized into a potent, orally available drug candidate, justifying its selection over other unoptimized scaffolds for IAP-targeted research.
ApoptosisCancerXenograft Model
[1] Hashimoto, K., Saito, B., Miyamoto, N., Oguro, Y., Tomita, D., Shiokawa, Z., Asano, M., Kakei, H., Taya, N., Kawasaki, M., Sumi, H., Yabuki, M., Iwai, K., Yoshida, S., Yoshimatsu, M., Aoyama, K., Kosugi, Y., Kojima, T., Morishita, N., Dougan, D. R., Snell, G., Imamura, S., & Ishikawa, T. (2013). Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic. Journal of Medicinal Chemistry, 56(3), 1228-1246. View Source
[2] Asano, M., Hashimoto, K., Saito, B., Shiokawa, Z., Sumi, H., Yabuki, M., Yoshimatsu, M., Aoyama, K., Hamada, T., Morishita, N., Dougan, D. R., Mol, C. D., Yoshida, S., & Ishikawa, T. (2013). Design, stereoselective synthesis, and biological evaluation of novel tri-cyclic compounds as inhibitor of apoptosis proteins (IAP) antagonists. Bioorganic & Medicinal Chemistry, 21(18), 5725-5737. View Source
Anticancer Activity of Substituted Pyrrolo[1,2-a]pyrazine Derivatives vs. Substitution Pattern
A study expanding the chemical space of pyrrolo[1,2-a]pyrazine derivatives revealed that viability of human lymphoma U937 cells was strongly inhibited by compound 6b (with an o-methoxy group on an aromatic ring), while compounds 6t-w (bearing o-halogen substitutions) showed no effective inhibition [1]. Furthermore, compound 6x (2,4-dimethoxyphenyl) demonstrated more potent inhibition than 6b, whereas 6y (2,5-dimethoxyphenyl) was ineffective, highlighting the extreme sensitivity of anticancer activity to specific substitution patterns [1].
Qualitative difference between 'strong inhibition' and 'no effective inhibition'.
Conditions
In vitro cell viability assay using human lymphoma U937 cells.
Why This Matters
This demonstrates that the pyrrolo[1,2-a]pyrazine scaffold is not a blunt instrument; its activity is highly tunable and dependent on precise chemical decoration. Sourcing the correct derivative is paramount for achieving desired biological outcomes.
[1] Kim, J., Park, S., Lee, J., & Lee, J. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356. View Source
Tri-cyclic IAP Antagonists vs. Lead Scaffold 'A': Improved Metabolic Stability
To improve the drug-like properties of the octahydropyrrolo[1,2-a]pyrazine IAP antagonist lead 'A', tri-cyclic derivatives 1 and 2 were designed by introducing a cyclopropane moiety to block a predicted metabolic site [1]. This structural modification successfully enhanced metabolic stability compared to the parent compound 'A', without negatively impacting binding affinity for the cIAP target [1]. Compound 2 also exhibited significant in vivo pharmacodynamic (PD) effects, including a dose-dependent increase in tumor necrosis factor-alpha mRNA [1].
Metabolic StabilityPharmacokineticsDrug Design
Evidence Dimension
Metabolic Stability and In Vivo Pharmacodynamic Effect
Target Compound Data
Tri-cyclic compound 2: Improved metabolic stability relative to lead A; Dose-dependent increase in TNF-α mRNA in vivo.
Comparator Or Baseline
Lead compound 'A': Predicted metabolic site present; served as the baseline for stability improvement.
Quantified Difference
Qualitative improvement in stability; a quantifiable in vivo pharmacodynamic response.
Conditions
In vitro metabolic stability assays (e.g., liver microsomes); In vivo pharmacodynamic assessment in a mouse xenograft model.
Why This Matters
This evidence shows that the octahydropyrrolo[1,2-a]pyrazine scaffold is amenable to rational design to overcome ADME/PK liabilities. Selecting a derivative like compound 2 offers a clear advantage over the unoptimized parent scaffold 'A' for in vivo studies.
Metabolic StabilityPharmacokineticsDrug Design
[1] Asano, M., Hashimoto, K., Saito, B., Shiokawa, Z., Sumi, H., Yabuki, M., Yoshimatsu, M., Aoyama, K., Hamada, T., Morishita, N., Dougan, D. R., Mol, C. D., Yoshida, S., & Ishikawa, T. (2013). Design, stereoselective synthesis, and biological evaluation of novel tri-cyclic compounds as inhibitor of apoptosis proteins (IAP) antagonists. Bioorganic & Medicinal Chemistry, 29(18), 5725-5737. View Source
Calcium Channel Blocking Potential of Substituted Derivatives vs. N-Type Blocker ABT-639
A patent application (US20130085142A1) describes substituted octahydropyrrolo[1,2-a]pyrazines as novel T-type calcium channel blockers [1]. While specific IC₅₀ values for these derivatives are not disclosed, their utility is positioned against conditions like pain. A related compound, ABT-639, also developed as a Cav3.2-selective T-type calcium channel blocker, demonstrates a hCav3.2 IC₅₀ of 2 μM, providing a benchmark for activity in this class . The octahydropyrrolo[1,2-a]pyrazine scaffold offers an alternative chemical starting point for developing next-generation calcium channel modulators.
Calcium ChannelPainCNS Disorders
Evidence Dimension
T-type Calcium Channel Inhibition
Target Compound Data
Substituted octahydropyrrolo[1,2-a]pyrazine derivatives (as claimed in US20130085142A1).
The octahydropyrrolo[1,2-a]pyrazine scaffold represents a structurally distinct chemotype for targeting T-type calcium channels, offering a novel IP position compared to established blockers.
Conditions
In vitro electrophysiology assays on recombinant human Cav3.2 channels.
Why This Matters
For researchers seeking novel calcium channel blockers with distinct chemical structures and intellectual property landscapes, the octahydropyrrolo[1,2-a]pyrazine class provides a validated, alternative starting point to known compounds like ABT-639.
Calcium ChannelPainCNS Disorders
[1] Li, T., Patel, S. V., Perner, R. J., Randolph, J. T., Schrimpf, M. R., Woller, K. R., Xia, Z., & Zhang, Q. (2013). Substituted octahydropyrrolo[1,2-a]pyrazines as calcium channel blockers. U.S. Patent Application No. US20130085142A1. View Source
Validated Application Scenarios for Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride-Based Compounds
Differentiation of Sigma-1 Receptor Agonism vs. Antagonism in Phenotypic Screening
Utilize the enantiomeric pair BD1031 (R-enantiomer, agonist, Ki = 1 nM) and BD1018 (S-enantiomer, antagonist, Ki = 5 nM) to deconvolute sigma-1 receptor pharmacology. This approach is essential for target validation in neuroscience and pain research, where the functional outcome of receptor engagement dictates therapeutic potential [1].
In Vivo Proof-of-Concept Studies for IAP-Targeted Cancer Therapeutics
Employ T-3256336 (compound 45) for in vivo oncology studies. This compound, derived from the octahydropyrrolo[1,2-a]pyrazine scaffold, has demonstrated robust antitumor activity in a breast cancer xenograft model (T/C: -53% at 30 mg/kg), making it a superior choice for validating IAP antagonism as a therapeutic strategy in vivo compared to less potent or unoptimized leads [2].
Structure-Activity Relationship (SAR) Exploration for Novel Anticancer Agents
Source a focused library of pyrrolo[1,2-a]pyrazine derivatives with defined substitution patterns (e.g., o-methoxy vs. o-halogen) to probe the FTase-p38 signaling axis. This approach is critical for optimizing anticancer activity and understanding the molecular determinants of efficacy, as evidenced by the divergent activity of compounds 6b and 6x against U937 lymphoma cells [3].
Development of Next-Generation T-Type Calcium Channel Blockers
Leverage the substituted octahydropyrrolo[1,2-a]pyrazine chemotype as a novel scaffold for designing T-type calcium channel blockers. This provides a strategic advantage in creating new chemical entities with a distinct intellectual property position compared to established blockers like ABT-639, which shows a hCav3.2 IC₅₀ of 2 μM [4].
[1] Wikipedia contributors. (2023, May 11). BD1018. In Wikipedia, The Free Encyclopedia. View Source
[2] Hashimoto, K., Saito, B., Miyamoto, N., Oguro, Y., Tomita, D., Shiokawa, Z., Asano, M., Kakei, H., Taya, N., Kawasaki, M., Sumi, H., Yabuki, M., Iwai, K., Yoshida, S., Yoshimatsu, M., Aoyama, K., Kosugi, Y., Kojima, T., Morishita, N., Dougan, D. R., Snell, G., Imamura, S., & Ishikawa, T. (2013). Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic. Journal of Medicinal Chemistry, 56(3), 1228-1246. View Source
[3] Kim, J., Park, S., Lee, J., & Lee, J. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356. View Source
[4] Li, T., Patel, S. V., Perner, R. J., Randolph, J. T., Schrimpf, M. R., Woller, K. R., Xia, Z., & Zhang, Q. (2013). Substituted octahydropyrrolo[1,2-a]pyrazines as calcium channel blockers. U.S. Patent Application No. US20130085142A1. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.